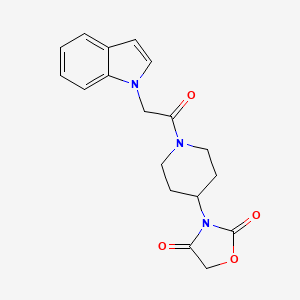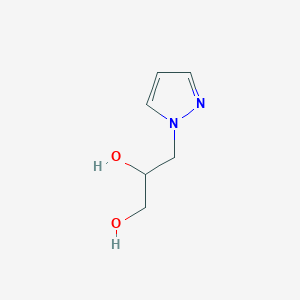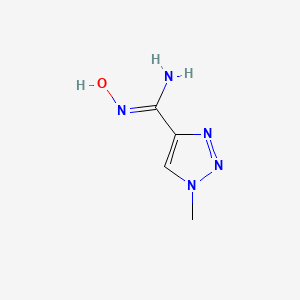
5-(4-nitrophényl)-N-phényl-4,5-dihydro-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also includes a nitrophenyl group and a phenyl group attached to the thiazole ring. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Applications De Recherche Scientifique
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
Target of Action
The compound contains a thiazole ring, which is a common motif in many biologically active compounds. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds containing a thiazole ring have been found to interact with a variety of biochemical pathways .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, including temperature, pH, and the presence of other compounds. For example, certain compounds may be more stable and active at certain pH levels .
Analyse Biochimique
Biochemical Properties
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including carbonic anhydrase and glycosidase enzymes . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and cellular processes. For instance, 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine can act as a substrate for certain enzymes, leading to the formation of intermediate products that further participate in biochemical reactions .
Cellular Effects
The effects of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids . These interactions can lead to the inhibition or activation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways. For instance, 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Temporal Effects in Laboratory Settings
The temporal effects of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine in laboratory settings have been studied extensively. Over time, this compound has been shown to exhibit changes in stability and degradation, which can impact its long-term effects on cellular function . In in vitro studies, 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has demonstrated a relatively stable profile, with minimal degradation observed under controlled conditions . In in vivo studies, the compound’s stability may be influenced by various factors, such as enzymatic activity and environmental conditions .
Dosage Effects in Animal Models
The effects of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine .
Metabolic Pathways
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates . For example, 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has been shown to modulate the activity of enzymes involved in the glycolytic pathway, thereby affecting cellular energy production .
Transport and Distribution
The transport and distribution of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine within cells and tissues are critical for its biological activity . This compound can interact with various transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine can also be influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular targets .
Subcellular Localization
The subcellular localization of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can impact gene expression and DNA repair processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization in the presence of an acid catalyst to yield the desired thiazole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 5-(4-aminophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-nitrophenyl)-1,3-thiazole: Lacks the phenyl group attached to the nitrogen atom.
N-phenyl-4,5-dihydro-1,3-thiazol-2-amine: Lacks the nitrophenyl group.
4-nitrophenyl-1,3-thiazole: Lacks the dihydro and phenyl groups.
Uniqueness
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to the presence of both nitrophenyl and phenyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups within the thiazole ring system enhances its potential as a versatile compound in various applications .
Propriétés
IUPAC Name |
5-(4-nitrophenyl)-N-phenyl-4,5-dihydro-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-18(20)13-8-6-11(7-9-13)14-10-16-15(21-14)17-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDIFCAPHPKLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(=N1)NC2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide](/img/structure/B2501887.png)



![3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one](/img/structure/B2501898.png)
![Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2501899.png)
![methyl 4-{[(4-ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate](/img/structure/B2501900.png)



![5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2501905.png)
![2-[3-(Dimethylamino)phenyl]-1-[(4-fluorosulfonyloxyphenyl)carbamoyl]pyrrolidine](/img/structure/B2501906.png)


